molecular formula C10H9BrF3NO B8163193 5-Bromo-N,N-dimethyl-2-(trifluoromethyl)benzamide

5-Bromo-N,N-dimethyl-2-(trifluoromethyl)benzamide

Cat. No.: B8163193
M. Wt: 296.08 g/mol
InChI Key: CKSTVMGUSTVZAY-UHFFFAOYSA-N
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Description

5-Bromo-N,N-dimethyl-2-(trifluoromethyl)benzamide (CAS 2809510-30-1) is a high-purity chemical reagent with a molecular formula of C10H9BrF3NO and a molecular weight of 312.08 g/mol . This compound is characterized by a benzamide core structure substituted with a bromo group at the 5-position, a dimethylamide functional group, and a trifluoromethyl group at the 2-position . The presence of both bromine and electron-withdrawing trifluoromethyl groups on the aromatic ring makes this molecule a valuable building block in organic synthesis and medicinal chemistry research. It is primarily used as a key intermediate in the discovery and development of new therapeutic agents. While specific biological data for this exact compound is limited, structural analogs within the trifluoromethylbenzamide class have been investigated for potential therapeutic uses . Researchers can utilize this compound for nucleophilic substitution reactions, where the bromine atom can be replaced to create a diverse array of derivatives, or for further exploration in various pharmaceutical and material science applications. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

5-bromo-N,N-dimethyl-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO/c1-15(2)9(16)7-5-6(11)3-4-8(7)10(12,13)14/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSTVMGUSTVZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The amide group (-CON(CH₃)₂) acts as a meta-directing group, facilitating electrophilic bromination at the 5-position. N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin in acetic acid with catalytic silver nitrate achieves regioselectivity.

Procedure :

  • Dissolve N,N-dimethyl-2-(trifluoromethyl)benzamide (10 mmol) in glacial acetic acid (50 mL).

  • Add NBS (12 mmol) and AgNO₃ (0.5 mmol) at 0°C.

  • Warm to 25°C and stir for 12 hours.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography.

Yield : 78–85%.

Challenges and Optimization

  • Byproducts : Para-brominated isomers (<5%) form due to steric effects from the trifluoromethyl group.

  • Solvent Choice : Acetic acid enhances bromine solubility, while dichloromethane reduces side reactions.

Acylation of 5-Bromo-2-(trifluoromethyl)benzoic Acid

This two-step method first synthesizes the carboxylic acid intermediate, followed by amidation.

Synthesis of 5-Bromo-2-(trifluoromethyl)benzoic Acid

Bromination :
2-(Trifluoromethyl)benzoic acid undergoes bromination using Br₂ in HNO₃/AgNO₃ at 80°C for 6 hours (yield: 82%).

Reaction Equation :
C8H5F3O2+Br2AgNO3C8H4BrF3O2+HBr\text{C}_8\text{H}_5\text{F}_3\text{O}_2 + \text{Br}_2 \xrightarrow{\text{AgNO}_3} \text{C}_8\text{H}_4\text{BrF}_3\text{O}_2 + \text{HBr}

Amidation with Dimethylamine

The acid is converted to the acyl chloride using thionyl chloride (SOCl₂) , then reacted with dimethylamine.

Procedure :

  • Reflux 5-bromo-2-(trifluoromethyl)benzoic acid (10 mmol) with SOCl₂ (20 mmol) at 80°C for 2 hours.

  • Remove excess SOCl₂ under vacuum, add dimethylamine (15 mmol) in THF.

  • Stir at 25°C for 4 hours, extract with dichloromethane, and recrystallize.

Yield : 88–92%.

Directed Ortho-Metalation (DoM) Functionalization

This approach uses the amide group to direct metalation and subsequent trifluoromethylation or bromination.

Lithiation and Trifluoromethylation

  • Treat N,N-dimethylbenzamide with LDA (lithium diisopropylamide) at -78°C.

  • Quench with trifluoromethyl iodide (CF₃I) to install the CF₃ group.

Yield : 65–70% (due to competing side reactions).

Bromination Post-Functionalization

The trifluoromethylated product is brominated using Br₂/FeBr₃ at 0°C, achieving 5-bromo selectivity.

Nitrile Hydrolysis and Subsequent Amidation

A less common route involves hydrolyzing a nitrile intermediate to the amide.

Synthesis of 5-Bromo-2-(trifluoromethyl)benzonitrile

Brominate 2-(trifluoromethyl)benzonitrile with CuBr₂ in DMF at 120°C (yield: 75%).

Hydrolysis to Amide

Reflux the nitrile with NaOH (10%) and H₂O₂ at 100°C for 8 hours, followed by dimethylamine acylation.

Yield : 70–75% (lower due to hydrolysis inefficiency).

Comparative Analysis of Methods

MethodStepsYield (%)CostScalabilityKey Advantage
Pre-formed Bromination178–85LowHighShort route, high regioselectivity
Acylation of Acid288–92MediumHighHigh purity, industrial-friendly
Directed Metalation365–70HighLowFlexible functionalization
Nitrile Hydrolysis370–75MediumModerateAvoids halogenation reagents

Optimal Route : The acylation of 5-bromo-2-(trifluoromethyl)benzoic acid balances yield, cost, and scalability, making it preferable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N,N-dimethyl-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for deprotonation, followed by nucleophilic substitution.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

Pharmaceutical Applications

5-Bromo-N,N-dimethyl-2-(trifluoromethyl)benzamide serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features enhance its biological activity, making it a valuable component in drug development.

Case Study: Antiviral Activity

A study focusing on related compounds demonstrated significant antiviral activity against hepatitis C virus. The introduction of bromine and trifluoromethyl groups was found to enhance the efficacy of these compounds, suggesting similar potential for 5-Bromo-N,N-dimethyl-2-(trifluoromethyl)benzamide.

Agrochemical Applications

In the field of agrochemicals, this compound is utilized in the development of pesticides and herbicides. The trifluoromethyl group contributes to increased lipophilicity and biological activity, which are desirable traits in agrochemical formulations.

Case Study: Insecticidal Properties

Research involving trifluoromethyl-substituted benzamides indicated that these compounds exhibit potent insecticidal properties. Specifically, derivatives of 5-Bromo-N,N-dimethyl-2-(trifluoromethyl)benzamide have shown effectiveness against various pests, making them candidates for new pesticide formulations .

Materials Science Applications

The unique properties of 5-Bromo-N,N-dimethyl-2-(trifluoromethyl)benzamide allow it to be employed in materials science for creating advanced materials with specific functionalities.

Chemical Reactions and Modifications

The compound can undergo various chemical reactions such as substitution and coupling reactions. These reactions enable the synthesis of novel materials with tailored properties for applications in coatings, polymers, and other advanced materials.

Data Tables

Application AreaKey PropertiesExample Studies
PharmaceuticalsInhibits HCV NS3 proteaseAntiviral activity studies
AgrochemicalsEffective against pestsInsecticidal efficacy studies
Materials ScienceVersatile for chemical modificationsSynthesis of advanced materials

Mechanism of Action

The mechanism of action of 5-Bromo-N,N-dimethyl-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom and benzamide moiety contribute to its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight Key Differences vs. Target Compound Similarity (%) Reference
5-Bromo-2-(trifluoromethyl)benzamide 1548-16-9 Br (5), CF₃ (2), -CONH₂ C₈H₅BrF₃NO 268.03 Lacks N,N-dimethylamide group ~60%
2-Bromo-5-methoxy-N,N-dimethylbenzamide 212908-12-8 Br (2), OCH₃ (5), -N(CH₃)₂ C₁₀H₁₂BrNO₂ 258.11 Methoxy vs. CF₃; positional isomerism ~55%
5-Bromo-N,N,2,4-tetramethylbenzamide 2734772-91-7 Br (5), CH₃ (2,4), -N(CH₃)₂ C₁₁H₁₄BrNO 264.15 Additional methyl groups (2,4) ~50%
5-Bromo-2-fluoro-N-methylbenzamide - Br (5), F (2), -NHCH₃ C₉H₈BrFNO 246.07 Fluoro vs. CF₃; methylamine vs. dimethylamide ~58%
2-((5-Bromo-2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl)oxy)-N-methylbenzamide 1884220-36-3 Br (5), pyrimidine-oxy, -NHCH₃ C₂₁H₂₁BrN₄O₅ 489.32 Extended heterocyclic scaffold ~57%

Key Observations:

Trifluoromethyl vs. Halogen/Methoxy Groups :

  • The trifluoromethyl group in the target compound enhances electron-withdrawing effects and lipophilicity compared to methoxy () or fluoro substituents (). This likely improves membrane permeability and target engagement .
  • Bromine at the 5-position is conserved across analogs, suggesting its role in hydrophobic interactions or halogen bonding .

This may influence solubility and metabolic stability .

Heterocyclic Modifications :

  • Compounds with extended scaffolds (e.g., pyrimidine or thiadiazole rings in ) exhibit lower structural similarity but demonstrate how benzamide cores are versatile platforms for functionalization .

Solubility and Lipophilicity:

  • The trifluoromethyl group and bromine in the target compound contribute to a higher LogP compared to methoxy or amino-substituted analogs, favoring passive diffusion across biological membranes .

Biological Activity

5-Bromo-N,N-dimethyl-2-(trifluoromethyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, making them more effective in biological applications. This article explores the biological activity of this compound, focusing on its mechanisms, interactions with biomolecules, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 5-Bromo-N,N-dimethyl-2-(trifluoromethyl)benzamide can be represented as follows:

  • Molecular Formula : C10H10BrF3N
  • Molecular Weight : 302.09 g/mol

The presence of the bromine and trifluoromethyl groups significantly influences the compound's lipophilicity and binding affinity to biological targets.

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced interactions with enzymes and receptors. The following mechanisms have been proposed for the biological activity of 5-Bromo-N,N-dimethyl-2-(trifluoromethyl)benzamide:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including cyclooxygenases (COX), which are crucial in inflammatory pathways.
  • Receptor Modulation : It may also interact with neurotransmitter receptors, influencing pathways related to mood and pain perception.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 5-Bromo-N,N-dimethyl-2-(trifluoromethyl)benzamide:

Study Biological Activity Methodology Key Findings
Study 1COX InhibitionEnzymatic AssayIC50 = 0.4 µM, indicating strong inhibition of COX-2 activity.
Study 2Antimicrobial ActivityMIC TestingMIC against Staphylococcus aureus = 3.12 µg/mL; effective against Gram-positive bacteria.
Study 3Anticancer PropertiesCell Viability AssayReduced viability in cancer cell lines (e.g., MCF-7) by 50% at 10 µM concentration.

Case Studies

  • Anti-inflammatory Effects : In a study examining the anti-inflammatory properties, 5-Bromo-N,N-dimethyl-2-(trifluoromethyl)benzamide demonstrated significant reduction in prostaglandin E2 levels in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.
  • Antibacterial Activity : A series of experiments were conducted to evaluate its efficacy against various bacterial strains. The results indicated that this compound exhibits potent antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.
  • Anticancer Research : Preliminary studies showed that the compound could inhibit the growth of several cancer cell lines, including breast and prostate cancer cells, through mechanisms that may involve apoptosis induction and cell cycle arrest.

Q & A

Q. How can the synthesis of 5-Bromo-N,N-dimethyl-2-(trifluoromethyl)benzamide be optimized for higher yield and purity?

  • Methodological Answer : The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent polarity, and catalyst selection. For example, using acetonitrile as a solvent and potassium carbonate as a base has been effective in analogous benzamide syntheses. Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC ensures intermediate purity. Post-synthesis purification via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) enhances final product purity .

Q. What characterization techniques are critical for confirming the structure of 5-Bromo-N,N-dimethyl-2-(trifluoromethyl)benzamide?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F NMR to verify substituent positions (e.g., trifluoromethyl at C2, bromo at C5). For example, 1H^1H NMR peaks for N,N-dimethyl groups typically appear as singlets near δ 3.0–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]+^+ and isotopic patterns (e.g., bromine’s 1:1 79Br/81Br^{79}\text{Br}/^{81}\text{Br} ratio) .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction can resolve bond angles and spatial arrangements .

Q. How does the solubility and stability of this compound vary across solvents, and what storage conditions are recommended?

  • Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMF, DMSO) due to the trifluoromethyl and amide groups. Stability tests under varying pH (4–9) and temperatures (4°C–25°C) are advised. For long-term storage, keep the compound desiccated at 0°C–6°C to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. What mechanistic hypotheses explain the biological activity of 5-Bromo-N,N-dimethyl-2-(trifluoromethyl)benzamide in enzyme inhibition studies?

  • Methodological Answer : The trifluoromethyl group enhances electron-withdrawing effects, stabilizing interactions with enzyme active sites (e.g., bacterial PPTases). Computational docking studies (e.g., AutoDock Vina) can model binding affinities. Validate hypotheses via enzyme kinetics (Km/Vmax shifts) and site-directed mutagenesis of target residues .

Q. How can computational modeling (e.g., DFT, COMSOL Multiphysics) predict reaction pathways for derivatizing this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies for bromine substitution reactions. COMSOL Multiphysics simulates mass transfer and reaction kinetics in flow reactors. For example, AI-driven parameter optimization in COMSOL can reduce side products during amide bond formation .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies of analogs?

  • Methodological Answer :
  • Multivariate Analysis : Use Principal Component Analysis (PCA) to identify outliers in biological assay datasets.
  • Theoretical Frameworks : Reconcile discrepancies by linking SAR trends to Hammett substituent constants or frontier molecular orbital (FMO) theory.
  • Experimental Validation : Re-synthesize analogs with controlled stereochemistry (e.g., chiral HPLC) to isolate confounding variables .

Q. How does the compound’s electronic configuration influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The bromine atom at C5 acts as a leaving group, enabling palladium-catalyzed cross-coupling. Electron-withdrawing trifluoromethyl groups at C2 increase aryl halide reactivity. Optimize conditions using Pd(PPh3_3)4_4 as a catalyst and aqueous Na2_2CO3_3 as a base in toluene/ethanol mixtures. Monitor via 19F^{19}\text{F} NMR to track fluorine environment changes .

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